7-Ethyl-1-naphthoic acid 7-Ethyl-1-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 824430-41-3
VCID: VC15987009
InChI: InChI=1S/C13H12O2/c1-2-9-6-7-10-4-3-5-11(13(14)15)12(10)8-9/h3-8H,2H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol

7-Ethyl-1-naphthoic acid

CAS No.: 824430-41-3

Cat. No.: VC15987009

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-1-naphthoic acid - 824430-41-3

Specification

CAS No. 824430-41-3
Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
IUPAC Name 7-ethylnaphthalene-1-carboxylic acid
Standard InChI InChI=1S/C13H12O2/c1-2-9-6-7-10-4-3-5-11(13(14)15)12(10)8-9/h3-8H,2H2,1H3,(H,14,15)
Standard InChI Key JGHDEIHDJOYWGK-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=CC=C2C(=O)O)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Ethyl-2-naphthoic acid belongs to the class of polycyclic aromatic carboxylic acids. Its structure comprises a naphthalene backbone (two fused benzene rings) with an ethyl group (-CH₂CH₃) at the 7-position and a carboxylic acid (-COOH) group at the 2-position (Figure 1). This substitution pattern distinguishes it from 1-naphthoic acid, where the carboxylic acid resides at the 1-position .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂O₂
Molecular Weight200.23 g/mol
Melting Point133–134°C
UV-Vis λ<sub>max</sub>234 nm (ε = 23,300), 280 nm (ε = 17,200)

Synthesis and Reaction Pathways

Cyclization of Ethyl-4-(4'-Ethylphenyl)butyrate

The primary synthesis route, developed by Stewart (1971), involves a multi-step process :

This method contrasts with the Grignard carboxylation approach used for 1-naphthoic acid synthesis , highlighting the regioselective challenges in naphthoic acid derivatization.

Physicochemical Characteristics

Spectral Properties

  • UV-Vis Spectroscopy: The compound exhibits strong absorption at 234 nm and 280 nm, attributable to π→π* transitions in the aromatic system .

  • Thermal Stability: Decomposition occurs above 240°C during dehydrogenation, with sulfur acting as a dehydrogenation catalyst .

Comparative Analysis with 1-Naphthoic Acid

While 7-ethyl-2-naphthoic acid is a solid (m.p. 133–134°C) , 1-naphthoic acid melts at 157–160°C . The 1-isomer’s higher melting point reflects stronger intermolecular hydrogen bonding due to the carboxylic acid’s position adjacent to the fused ring system.

Applications in Organic Synthesis

Intermediate for Azaphenanthrenes

7-Ethyl-2-naphthoic acid serves as a precursor to α-methyl-7-ethyl-2-naphthaleneacetic acid, a critical intermediate in synthesizing 3-azaphenanthrenes—structural analogs of natural alkaloids like atisine .

Research Gaps and Future Directions

Despite advances in 2-naphthoic acid chemistry, 7-ethyl-1-naphthoic acid remains undocumented in the literature. Key areas for further study include:

  • Regioselective synthesis: Developing methods to install substituents at the 1-position of naphthalene.

  • Biological activity screening: Evaluating antimicrobial or anticancer potential, as seen in hydroxynaphthoic acid derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator